3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride

Overview

Description

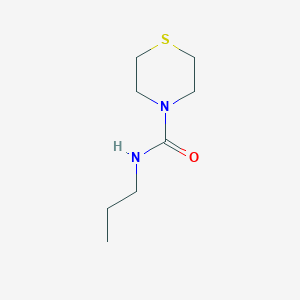

“3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” is a chemical compound with the CAS Number: 777856-64-1 . It has a molecular weight of 205.09 . The IUPAC name for this compound is 3-(pyridin-3-yl)prop-2-yn-1-amine dihydrochloride . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving “3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride” are not available, compounds with similar structures have been used in various chemical transformations. For instance, 3-Pyridylpropylamine has been used in the intra-molecular nucleophilic cyclization of 4-(3-pyridyl)butylamine to yield 6,7,8,9 tetrahydro-5H-pyrido[2,3-b]azepine .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound’s InChI key is LQWCMVSWOWMABB-UHFFFAOYSA-N .Scientific Research Applications

Glycolysis Inhibition for Cancer Research

3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride: has been identified as a potential inhibitor of glycolysis. This application is particularly relevant in cancer research, as the inhibition of glycolytic flux can suppress glucose uptake in cancer cells, potentially leading to reduced tumor growth .

Synthesis of Imidazo[1,2-a]pyridines

The compound is used in the synthesis of imidazo[1,2-a]pyridines, which are important heterocyclic structures in medicinal chemistry. These structures are synthesized through a Sandmeyer reaction, which is a practical method for creating exo-halomethylene bicyclic pyridones .

Pharmacophore Development

3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride: serves as a building block in pharmacophore development. It’s used in copper-catalyzed alkyne-azide 1,3-dipolar cycloaddition reactions, which are pivotal in combining pharmacophore ligands with aminoadamantyl-containing spacers .

Solvent-Free Synthesis of Propargylamines

This compound plays a role in the solvent-free synthesis of propargylamines, which is an environmentally friendly approach in organic synthesis. Propargylamines are valuable intermediates in the synthesis of various pharmaceuticals .

Optical and Electronic Material Research

The compound’s derivatives have been studied for their key electronic and optical properties, including second and third-order nonlinear optical properties. This research is crucial for the development of new materials for optoelectronic applications .

Chemical Synthesis and Material Science

As a versatile chemical reagent, 3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride is used in various chemical synthesis processes. It’s available through chemical suppliers and is utilized in material science research for the development of novel compounds and materials .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that similar compounds have been used in the synthesis of imidazo[1,2-a]pyridines , which have a broad range of biological activities .

Mode of Action

It is known that similar compounds participate in the sandmeyer reaction, an efficient method for the stereospecific synthesis of (e)-exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system .

Biochemical Pathways

Compounds with similar structures have been shown to have a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is highly soluble in water and other polar solvents , which may influence its bioavailability.

Result of Action

Similar compounds have been shown to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It is known that the compound is stable at room temperature and is highly soluble in water and other polar solvents , which suggests that it may be stable in a variety of environments.

properties

IUPAC Name |

3-pyridin-3-ylprop-2-yn-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.2ClH/c9-5-1-3-8-4-2-6-10-7-8;;/h2,4,6-7H,5,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQWCMVSWOWMABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyridin-3-yl)prop-2-yn-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[4-(Benzyloxy)-2-cyanophenyl]acetate](/img/structure/B1435781.png)

![[(3S,3Ar,6S,6aR)-6-(iminoazaniumylideneamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]imino-iminoazanium](/img/no-structure.png)

![{7-Oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B1435793.png)